Pefloxacin mesylate dihydrate
Overview
Description
Pefloxacin mesylate dihydrate is a member of quinolines . It is a synthetic broad-spectrum fluoroquinolone antibacterial agent active against most gram-negative and gram-positive bacteria .
Synthesis Analysis
This compound has been used in the synthesis of binary and ternary copper (II) complexes . The thermogravimetric analysis curve of this compound showed a strong degradation stage in the temperature range of 46-999 °C with a mass loss of 37.907% .Molecular Structure Analysis
The molecular formula of this compound is C18H28FN3O8S . The molecular weight is 465.5 g/mol .Chemical Reactions Analysis
A spectrophotometric method is described for the assay of pefloxacin mesylate (PFM) in bulk drug and in tablets . The method is based on back extraction of the bromophenol blue dye at pH 5.2 from the dye-drug ion pair followed by measurement of the dye absorbance at 590 nm .Physical and Chemical Properties Analysis
This compound has a molecular weight of 465.5 g/mol . The molecular formula is C18H28FN3O8S .Scientific Research Applications
Ocular Inserts for Controlled Delivery
Pefloxacin mesylate has been studied for its potential in treating bacterial conjunctivitis through ocular inserts. These inserts were designed for sustained ocular delivery, providing effective drug release over several days, showing potential for improved treatment of eye infections (Sultana, Aqil, & Ali, 2005).
Quantitative Analysis in Pharmaceuticals
Near-infrared spectroscopy (NIRS) has been used to quantitatively analyze pefloxacin mesylate in pharmaceutical samples. This method demonstrates rapid and accurate analysis, which is crucial for ensuring the correct concentration of the drug in medical preparations (Xie, Song, Zhang, & Zhao, 2010).
Gel Matrix Studies
Pefloxacin mesylate's behavior in various hydrogel matrices has been studied, examining the effects of different gel types and concentrations on drug release mechanisms. This research provides insights into optimizing transdermal absorption and release rates for therapeutic applications (Mao, Wang, Cai, & Bi, 2002).
Binding Interactions with Proteins
Research has been conducted on the binding interactions of pefloxacin mesylate with proteins like bovine lactoferrin and human serum albumin. Understanding these interactions is vital for assessing the drug's behavior in biological systems (Fan, Chen, Wang, Fan, & Shang, 2006).
Pharmacokinetics in Animal Models
The pharmacokinetics of pefloxacin mesylate in lactating she-camels have been studied, providing valuable data on the drug's behavior in veterinary applications. This includes its absorption, distribution, metabolism, and excretion in animal models (Goudah, Shah, Shin, Chang, Shim, & Abd el-aty, 2008).
Analytical Methods for Drug Determination
Various analytical methods, including chemiluminescence and spectroscopy, have been developed to accurately determine pefloxacin mesylate in pharmaceuticals and biological fluids. These methods are crucial for ensuring the quality and safety of the drug in various forms and applications (Wen, 2008).
Ion-Activated Ophthalmic Gels
Research has explored the use of ion-activated in situ gelling formulations for delivering pefloxacin mesylate in the treatment of bacterial conjunctivitis. This approach offers a viable alternative to conventional eye drops, potentially enhancing therapeutic efficacy (Sultana, Aqil, & Ali, 2006).
Interaction with Surfactants
Studies have examined the interaction of pefloxacin mesylate with anionic surfactants like sodium dodecyl sulfate. This research is significant for understanding the drug's physicochemical properties and behavior in various formulations (Usman, Rashid, Mansha, & Siddiq, 2013).
Charge-Transfer Reaction Studies
Charge-transfer reactions involving pefloxacin mesylate have been studied for their potential in spectrophotometric determinations, offering insights into the drug's chemical properties and interactions (Pang Qiu, 2013).
Safety Evaluation
Safety studies, including allergenicity, hemolytic, and vascular irritation assessments, have been conducted on pefloxacin mesylate injections. These studies are critical for ensuring the safe clinical administration of the drug (Wang Xiao-meng, 2010).
Mechanism of Action
Target of Action
Pefloxacin mesylate dihydrate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of pefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . By inhibiting these enzymes, pefloxacin prevents the separation of replicated DNA, thereby inhibiting cell division .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to strand breakage of the bacterial chromosome . This ultimately inhibits DNA replication and transcription, preventing the bacteria from multiplying .
Pharmacokinetics
Pefloxacin is well absorbed from the gastrointestinal tract . It has a half-life ranging from 6.2 to 12.4 hours . The drug is metabolized in the liver and excreted mostly through the kidneys, but also through the biliary system . These ADME properties impact the bioavailability of the drug, making it effective against a variety of bacterial infections .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by pefloxacin leads to the prevention of DNA replication and transcription . This results in the inability of the bacteria to multiply, thereby stopping the progression of the bacterial infection .
Safety and Hazards
Future Directions
Pefloxacin mesylate dihydrate is considered as the most promising drug in the therapy of severe infections and infections difficult for the treatment such as wound infection, meningitis, and particularly perilous infections . It is also considered a drug of choice in the treatment of infection due to intracellular pathogens .
Biochemical Analysis
Biochemical Properties
Pefloxacin mesylate dihydrate inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is thought to be the primary quinolone target for gram-negative bacteria . Topoisomerase IV is thought to be the primary target in gram-positive organisms .
Cellular Effects
The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby impeding bacterial growth .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of bacterial enzymes DNA gyrase and topoisomerase IV . The inhibition of these enzymes results in strand breakage of the bacterial chromosome, supercoiling, and resealing . Therefore, DNA replication and transcription are inhibited .
Temporal Effects in Laboratory Settings
The elimination half-life of this compound was found to be 8.44 ± 0.48 hours after intravenous administration and 13.18 ± 0.82 hours after oral administration . This indicates that the effects of this compound can last for several hours in a laboratory setting .
Dosage Effects in Animal Models
In healthy broiler chickens, an oral dose of 10 mg this compound/kg body weight, every 24 hours, was found to be effective in the treatment of most systemic infections . This suggests that the effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is metabolised extensively to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . This indicates that this compound is involved in metabolic pathways that involve these enzymes .
Transport and Distribution
This compound is rapidly absorbed with an absorption half-life and TMAX of 0.87 ± 0.07 and 2.01 ± 0.12 hours, respectively . This suggests that this compound is transported and distributed within cells and tissues quickly .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it can be inferred that it likely localizes to regions of the cell where DNA gyrase and topoisomerase IV are active, such as the nucleoid region in prokaryotic cells .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S.2H2O/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4;;/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEULAXMUNMRLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149676-40-4 | |
Record name | Pefloxacin mesylate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149676404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEFLOXACIN MESYLATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX28QC6FU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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